molecular formula C12H22N+ B12797123 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine CAS No. 62934-56-9

4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine

Cat. No.: B12797123
CAS No.: 62934-56-9
M. Wt: 180.31 g/mol
InChI Key: RRYTXTXVEOAGSS-UHFFFAOYSA-N
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Description

4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine: is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrrolizine derivatives, which are known for their diverse chemical properties and potential applications in various fields. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isobutyl-substituted precursor, the compound can be synthesized through a series of reactions involving:

    Alkylation: Introduction of the isobutyl group.

    Cyclization: Formation of the pyrrolizine ring structure.

    Methylenation: Introduction of the methylene group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include:

    Raw Material Selection: High-purity precursors are chosen to ensure the quality of the final product.

    Reaction Optimization: Conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency.

    Purification: Techniques like distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Results in various substituted derivatives with different functional groups.

Scientific Research Applications

4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It can bind to receptors, modulating cellular signaling processes.

    Pathways: The compound may influence metabolic or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolidine: Similar structure but different ring saturation.

    4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrole: Similar structure but different nitrogen positioning.

Uniqueness

4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylene group and isobutyl substitution make it particularly interesting for various applications.

Properties

CAS No.

62934-56-9

Molecular Formula

C12H22N+

Molecular Weight

180.31 g/mol

IUPAC Name

7-methylidene-4-(2-methylpropyl)-1,2,3,5,6,8-hexahydropyrrolizin-4-ium

InChI

InChI=1S/C12H22N/c1-10(2)9-13-7-4-5-12(13)11(3)6-8-13/h10,12H,3-9H2,1-2H3/q+1

InChI Key

RRYTXTXVEOAGSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[N+]12CCCC1C(=C)CC2

Origin of Product

United States

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